molecular formula C10H9NO3S B1677916 Naphthionic acid CAS No. 84-86-6

Naphthionic acid

Cat. No. B1677916
CAS RN: 84-86-6
M. Wt: 223.25 g/mol
InChI Key: NRZRRZAVMCAKEP-UHFFFAOYSA-N
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Description

Naphthionic acid is an organic compound with the formula C10H6(SO3H)(NH2). It is one of several aminonaphthalenesulfonic acids, derivatives of naphthalene containing both amine and sulfonic acid functional groups . It is a white solid, although commercial samples can appear gray .


Synthesis Analysis

Naphthionic acid is prepared by treating 1-aminonaphthalene with sulfuric acid . The conventional method for the inhibition of metal naphthenates, which relies on suppressing the deprotonation of naphthenic acids by common ion effect, is no longer tenable because it exacerbates internal corrosion problems in topside facilities .


Chemical Reactions Analysis

Naphthionic acid is used in the synthesis of azo dyes such as Rocceline (a.k.a. Solid Red A), during which the amino group of the acid (in the form of a salt) is diazotated and then coupled with, in the case mentioned, β-naphthol .


Physical And Chemical Properties Analysis

Naphthionic acid is a white solid, although commercial samples can appear gray . Its chemical formula is C10H6(SO3H)(NH2) and it has a molar mass of 223.24 .

Scientific Research Applications

Environmental Implications and Analytical Methodologies

Naphthenic acids, including naphthionic acid, are a significant concern in environmental science, particularly due to their presence in oil sands process water and crude oil. They pose a challenge for water treatment due to their toxic and recalcitrant nature. Analytical methods have been developed for the semi-quantification of total naphthenic acids in environmental samples, emphasizing the need for standardized methodologies to ensure comparability across different studies. These methods involve mass spectrometry techniques and consider factors such as extraction method, solvent choice, and temperature conditions (Kovalchik et al., 2017).

Removal Techniques from Crude Oil and Affected Waters

The removal of naphthenic acids from crude oil and oil sands process-affected water (OSPW) is crucial to prevent corrosion, enhance oil quality, and mitigate environmental impacts. Various techniques, including physical, chemical, and biological methods, have been compared for their effectiveness in separating naphthenic acids. This research highlights the critical need for developing more efficient technologies for extracting and treating naphthenic acids to reduce their environmental footprint (Wu et al., 2019).

Chemical Fingerprinting for Environmental Analysis

The chemical fingerprinting of naphthenic acids is essential for identifying their sources and understanding their environmental fate. Advanced mass spectrometry and chromatography techniques have enabled the speciation of naphthenic acids in environmental samples, facilitating the distinction between compounds derived from industrial activities and natural weathering processes. This analytical approach supports environmental monitoring and forensic investigations related to oil sands operations (Headley et al., 2013).

Naphthenic Acids in Medicinal Chemistry

Beyond environmental concerns, naphthenic acids, including naphthionic acid derivatives, have been explored for their potential medicinal applications. Naphthalimide compounds, for instance, exhibit a broad spectrum of biological activities, such as anticancer, antibacterial, and antifungal properties. Their large conjugated planar structure allows for interactions with biological targets, making them promising candidates for drug development. Research in this area includes the exploration of naphthalimide derivatives as anticancer agents, highlighting the versatility of naphthenic acid derivatives in medicinal chemistry (Gong et al., 2016).

Antifungal and Antimicrobial Applications

Naphthoquinones, a related class of compounds, have demonstrated significant antifungal and antimicrobial activities. Their ability to interact with various microorganisms makes them valuable in developing new antifungal treatments, particularly against drug-resistant strains. This research underscores the potential of naphthionic acid derivatives in addressing emerging challenges in infectious disease management (Futuro et al., 2018).

Safety And Hazards

Naphthionic acid is considered hazardous. It causes serious eye irritation and damage, skin irritation, and severe skin burns. It is advised to wear protective gloves, clothing, eye protection, and face protection when handling it. If swallowed, it is advised not to induce vomiting and to rinse the mouth. If it comes into contact with the skin or eyes, it should be rinsed thoroughly with water .

properties

IUPAC Name

4-aminonaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZRRZAVMCAKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

130-13-2 (mono-hydrochloride salt)
Record name Naphthionic acid
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DSSTOX Substance ID

DTXSID3058909
Record name 4-Amino-1-naphthalenesulfonic acid
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Molecular Weight

223.25 g/mol
Source PubChem
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Product Name

Naphthionic acid

CAS RN

84-86-6, 90459-10-2, 71342-91-1
Record name 4-Amino-1-naphthalenesulfonic acid
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Record name Naphthionic acid
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Record name 1-Naphthalenesulfonic acid, 4-amino-
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Record name 4-aminonaphthalene-1-sulphonic acid
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Record name 1-Naphthalenesulfonic acid, 4-amino-, diazotized, coupled with diazotized aniline and resorcinol
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Record name 1-naphthalenesulfonic acid, 4-amino-, diazotized, coupled with Dyer’s mulberry (Chlorophora tinctoria) extract
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Record name NAPHTHIONIC ACID
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Synthesis routes and methods

Procedure details

In a large beaker, add naphthionic acid sodium salt and water and stir to complete solution, pH=9.2-9.4. Slowly add hydrochloric acid, and white precipitation occurs at pH=2.2-2.4. Stir the slurry for at least 4 hours, then filter the slurry. Use the wetcake in Stage 2.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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